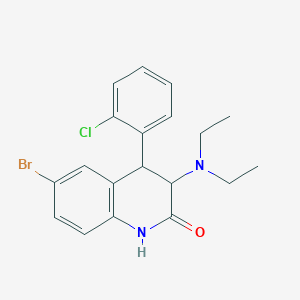
(3r,5r,7r)-Adamantan-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3r,5r,7r)-Adamantan-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone, also known as ASPM, is a synthetic organic compound that belongs to the class of adamantane derivatives. ASPM has been the subject of extensive research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In
Applications De Recherche Scientifique
Synthesis and Anti-inflammatory Activity
A study by Kalita et al. (2015) focused on the synthesis of novel adamantane–tetrahydropyrimidine hybrids with significant anti-inflammatory activities. The research demonstrated the synthesis process and evaluated the anti-inflammatory potential of these compounds, identifying several with excellent activities (Kalita et al., 2015).
Catalytic Performance in Alkyne Hydration
Another research conducted by 吴功德 et al. (2015) explored the catalytic performances of Au(I) complexes, including those containing the (3r,5r,7r)-adamantan-1-yl group, in the hydration of alkynes. This study highlighted the efficient and environmentally friendly catalysts for such reactions, contributing to the field of synthetic chemistry (吴功德 et al., 2015).
Interactions with Nitrosochlorides
Research by Krasnikov et al. (2014) investigated the interaction of nitrosochlorides based on 2-alkylidene adamantanes with 1Н-azoles. This study provided insights into the potential of such interactions for creating new compounds with various applications, including medicinal chemistry (Krasnikov et al., 2014).
Molecular Structure and DFT Study
A detailed study by Huang et al. (2021) on the molecular structure and DFT (Density Functional Theory) analysis of boric acid ester intermediates revealed the physicochemical properties and the molecular electrostatic potential, offering valuable information for the development of new materials and compounds (Huang et al., 2021).
Propriétés
IUPAC Name |
1-adamantyl-[3-(benzenesulfonyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3S/c23-20(21-11-15-8-16(12-21)10-17(9-15)13-21)22-7-6-19(14-22)26(24,25)18-4-2-1-3-5-18/h1-5,15-17,19H,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOOQLFNRBCANA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantane-1-carbonyl)-3-(benzenesulfonyl)pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2873661.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2873667.png)
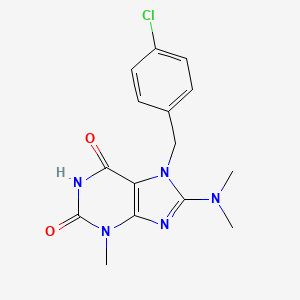
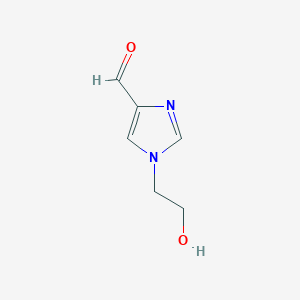
![Methyl 2-chloro-3-[4-[4-(2-chloro-3-methoxy-2-methyl-3-oxopropyl)-3-methoxyphenyl]-2-methoxyphenyl]-2-methylpropanoate](/img/structure/B2873673.png)
![(3-Amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2873674.png)


![3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine](/img/structure/B2873677.png)
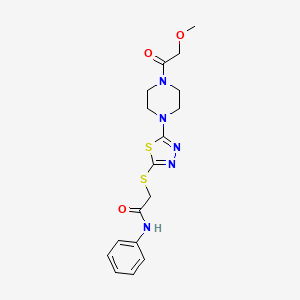
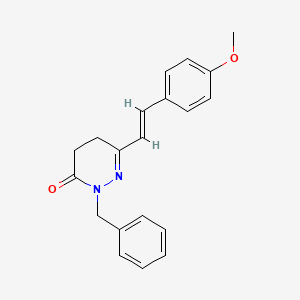
![N-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide](/img/structure/B2873681.png)
